N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide
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Overview
Description
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide is a complex organic compound that belongs to the class of pyridinylpyrimidines These compounds are characterized by a pyridine ring linked to a pyrimidine ring, which imparts unique chemical and biological properties
Mechanism of Action
Target of Action
The primary target of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the modulation of growth factors, cytokines, hormones, and other extracellular signaling compounds .
Mode of Action
This compound: specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
The inhibition of tyrosine kinases by This compound affects multiple biochemical pathways. These pathways are primarily involved in cell growth and differentiation. The compound’s action on these pathways results in the inhibition of cell proliferation and induction of apoptosis .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of tyrosine kinase activity, which leads to the disruption of cell growth and differentiation pathways. This results in the inhibition of cell proliferation and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide typically involves multiple steps:
Esterification of Nicotinic Acid: Nicotinic acid is esterified to form an ester intermediate.
Oxidation: The ester intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to form a cyano intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used.
Reduction: Sodium and ammonium chloride in ethanol are typical reagents.
Substitution: Trimethylsilyl cyanide (TMSCN) is used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various N-oxides, amines, and substituted pyridinylpyrimidines.
Scientific Research Applications
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes and pathways involved in tumor growth.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a biochemical tool.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in cancer treatment.
Dasatinib: Another tyrosine kinase inhibitor with applications in leukemia treatment.
Nilotinib: Used for the treatment of chronic myeloid leukemia.
Uniqueness
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity can lead to fewer side effects and improved efficacy in therapeutic applications compared to other similar compounds.
Properties
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-13-23-16(12-17(24-13)25-15-4-2-3-7-20-15)21-10-11-22-18(26)14-5-8-19-9-6-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,20,21,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFAHZHUQNXYDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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